3-(4-methoxyphenyl)pyrrolidin-2-one
Description
3-(4-Methoxyphenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 4-methoxyphenyl substituent at the 3-position of the five-membered lactam ring. This compound belongs to a class of heterocyclic molecules widely investigated for their diverse pharmacological properties, including anti-inflammatory, neuroprotective, and enzyme inhibitory activities . The methoxyphenyl moiety enhances lipophilicity and influences binding interactions with biological targets, such as acetylcholinesterase (AChE) and phosphodiesterase-4 (PDE4) . Synthetically, it can be prepared via methods like palladium-catalyzed cross-coupling or Meerwein carbooxygenation, with reported yields up to 98% purity in optimized protocols .
Properties
CAS No. |
52413-25-9 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Lactamization
A foundational route involves the cyclization of 4-(4-methoxyphenylamino)butanoic acid under acidic conditions. In a representative procedure, the γ-amino acid is treated with concentrated hydrochloric acid (HCl) in glacial acetic acid at room temperature for 93 hours, yielding 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione as an intermediate. Subsequent reduction of the dione moiety (discussed in Section 2) provides access to the pyrrolidin-2-one scaffold.
Reaction Conditions :
-
Substrate : 4-(4-methoxyphenylamino)butanoic acid
-
Acid System : 12M HCl in glacial acetic acid (1:1 v/v)
-
Time : 93 hours
LC-MS analysis of the intermediate dione confirmed a molecular ion peak at m/z 297.1 ([M+H]⁺), consistent with the expected molecular formula C₁₅H₁₃NO₃.
Borane-Mediated Reduction of Pyrrolidine-2,3-diones
Stepwise Reduction Protocol
The reduction of 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione to 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol using borane dimethyl sulfide complex (BH₃·SMe₂) represents a critical step toward pyrrolidin-2-one synthesis.
Procedure :
-
Substrate : 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione (2.78 g, 9.82 mmol)
-
Reductant : BH₃·SMe₂ (7 mL, 73.8 mmol) in tetrahydrofuran (THF)
-
Conditions : 0°C (1 h) → room temperature (18 h)
-
Workup : Quenching with H₂O/HCl, extraction with ethyl acetate (EtOAc)
¹H NMR (500 MHz, DMSO-d₆) of the diol intermediate revealed characteristic resonances at δ 3.69 ppm (6H, s, OCH₃) and δ 5.92 ppm (1H, d, J=2.52 Hz, pyrrolidine H).
Oxidation to Pyrrolidin-2-one
The diol intermediate undergoes oxidation using sulfur trioxide-pyridine complex in dimethyl sulfoxide (DMSO) and dichloromethane (DCM) to yield the lactam.
Optimization Insight :
-
Oxidant : SO₃·Py (1.5 g, 9.42 mmol)
-
Base : Triethylamine (TEA, 2.1 mL, 15.1 mmol)
-
Time : 27 hours
Organocatalytic Asymmetric Synthesis
Michael Addition-Lactamization Cascade
Adapting methodologies from rolipram synthesis, an enantioselective approach employs a diphenylprolinol organocatalyst to mediate the Michael addition of nitromethane to 4-methoxycinnamaldehyde.
Key Steps :
-
Organocatalyst : cis-4-Hydroxydiphenylprolinol (10 mol%)
-
Michael Adduct : γ-Nitroaldehyde intermediate
-
Oxidative Esterification : Persulfuric acid (H₂S₂O₈) in acetonitrile (CH₃CN)
-
Nitro Reduction : Trichlorosilane (HSiCl₃) in DCM
-
Lactamization : Spontaneous cyclization under basic conditions
Productivity : 1.74 g/h of γ-nitroester intermediate
Functional Group Interconversion Strategies
Cyanide Substitution and Hydrolysis
Introduction of a nitrile group at the pyrrolidine C3 position enables post-functionalization. For example, treatment of 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol with mesyl chloride followed by sodium cyanide (NaCN) yields 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-3-carbonitrile.
Procedure :
-
Substrate : Pyrrolidin-3-ol (0.1 g, 0.37 mmol)
-
Reagents : MsCl (50 µL, 0.65 mmol), NaCN (21 mg, 0.43 mmol)
-
Conditions : DMSO, 90°C, 22 h
Comparative Analysis of Methodologies
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using appropriate halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxyphenyl)pyrrolidin-2-one exhibits significant biological activity, primarily as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides, which are crucial for various cellular signaling pathways. The inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important for cardiovascular health, neuroprotection, and anti-inflammatory responses.
PDE Inhibition
- Mechanism : The compound acts as a selective inhibitor of PDE4, which is involved in the regulation of inflammatory responses. By inhibiting this enzyme, this compound can potentially reduce inflammation and provide therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Potency : Research indicates that this compound is more potent than other similar inhibitors, with studies showing it to be 2-10 times more effective than its enantiomer .
Synthetic Routes
- Starting Materials : Common precursors include 4-methoxyphenol and pyrrolidine derivatives.
- Reactions : The synthesis typically involves nucleophilic substitutions or condensation reactions under controlled conditions to ensure high yields and purity of the final product .
Therapeutic Applications
Given its biological activity, this compound has potential applications in various therapeutic areas:
Anti-inflammatory Agents
The compound's ability to inhibit PDE4 makes it a candidate for developing anti-inflammatory drugs. Its application could be particularly beneficial in treating diseases characterized by chronic inflammation .
Antidepressant Effects
Some studies suggest that PDE inhibitors can exhibit antidepressant-like effects by modulating neurotransmitter systems. This opens avenues for exploring this compound in the treatment of mood disorders .
Neuroprotective Properties
Research indicates that compounds with PDE inhibitory activity may also protect neuronal cells from damage due to oxidative stress or inflammation, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of compounds related to this compound:
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The table below compares 3-(4-methoxyphenyl)pyrrolidin-2-one with structurally related pyrrolidinone derivatives, emphasizing substituent effects on biological activity:
Key Observations
- Role of Substituents: The 4-methoxyphenyl group is critical for enhancing interactions with aromatic residues in enzyme binding pockets (e.g., AChE and PDE4) . Halogenation (e.g., iodine in ) introduces radioisotope compatibility for imaging, while arylpiperazine hybrids () improve receptor selectivity (e.g., α1-adrenoceptors). Cyclopentyloxy substitution in Rolipram confers PDE4 specificity, distinguishing it from the parent compound .
- Anti-Inflammatory Effects: Rolipram’s PDE4 inhibition reduces TNF-α and IL-6 production, validated in preclinical models . Anticancer Potential: Iodinated analogues () enable targeted imaging, while β-carboline hybrids () show cytotoxicity (IC50 ~2.13 μM in ovarian cancer).
Synthetic Accessibility :
Critical Analysis of Divergent Activities
Despite structural similarities, minor modifications drastically alter biological outcomes:
- Rolipram vs. This compound : The cyclopentyloxy group in Rolipram shifts activity from AChE to PDE4 inhibition, highlighting the importance of substituent bulk and polarity .
- Arylpiperazine Hybrids () : Replacing the methoxyphenyl group with a chloro-phenylpiperazine fragment converts the molecule into a potent antiarrhythmic agent, underscoring the role of secondary pharmacophores in target engagement.
Q & A
Q. Table 1: Comparative Yields Under Different Conditions
| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH | THF | 0–25 | 72 | 98 |
| KOtBu | DMF | 50 | 65 | 95 |
| LDA | THF | -78 | 58 | 90 |
Key Insight : NaH in THF at ambient temperature balances yield and purity. Monitor reaction progress via TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR :
- XRD : Use SHELXL for refinement of single-crystal data. Typical space group: P2₁2₁2₁. Anisotropic displacement parameters (ADPs) should show minimal thermal motion for the methoxyphenyl group .
Advanced: How can contradictions in reaction yields during scale-up be systematically addressed?
Methodological Answer:
Contradictions often arise from:
- Solvent Polarity : Polar aprotic solvents (DMF) may increase byproduct formation at higher temperatures.
- Catalyst Degradation : Use inert atmosphere (N₂/Ar) to prevent NaH oxidation.
- Kinetic Control : Optimize mixing efficiency (e.g., use a high-shear mixer for >1 mol scales).
Case Study : Scaling from 10 mmol to 1 mol reduced yield from 72% to 60% due to localized overheating. Implementing a cooling jacket (-10°C) restored yield to 68% .
Advanced: What computational strategies predict the compound’s bioactivity (e.g., PDE4 inhibition)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with PDE4B (PDB: 1XM6). The methoxyphenyl group occupies the hydrophobic pocket, while the lactam carbonyl hydrogen-bonds with Gln-443 .
- MD Simulations : AMBER force fields reveal stable binding over 100 ns, with RMSD <2.0 Å for the ligand-protein complex.
Q. Table 2: Predicted Binding Affinities of Analogues
| Compound | ΔG (kcal/mol) | IC₅₀ (µM) |
|---|---|---|
| 3-(4-Methoxyphenyl) derivative | -9.2 | 0.17 |
| 4-Methoxyphenyl isomer | -7.8 | 1.1 |
| Non-substituted pyrrolidinone | -6.5 | >10 |
Note : Meta-substitution enhances steric complementarity vs. para-substitution .
Advanced: How are crystallographic data discrepancies resolved using modern software?
Methodological Answer:
- WinGX/ORTEP : Visualize ADPs to identify disorder (e.g., methoxy group rotation). Use SHELXL’s PART instruction to model split positions .
- Twinning Analysis : For poorly diffracting crystals, apply SHELXL’s TWIN command with a BASF parameter <0.3. Refinement metrics: R₁ <5%, wR₂ <15% .
Example : A crystal with R₁ = 7.2% showed twinning (twin law: -h, -k, l). After refinement with TWIN, R₁ dropped to 4.8% .
Basic: What safety protocols are critical for handling this compound?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (H315/H319).
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How do structural modifications impact metabolic stability?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
